

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-ethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B039370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-ethyl-1H-imidazole-2-carbaldehyde**, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and development. The information is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is **1-ethyl-1H-imidazole-2-carbaldehyde**.^[1] The structure consists of an imidazole ring substituted with an ethyl group at the N1 position and a formyl (carbaldehyde) group at the C2 position.

Chemical Structure:

- Molecular Formula: C₆H₈N₂O
- SMILES: C1=C(N(C=N1)CC)C=O
- InChI Key: JINZWCUGPDJTNB-UHFFFAOYSA-N^[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of **1-ethyl-1H-imidazole-2-carbaldehyde** have been computationally predicted and are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of **1-ethyl-1H-imidazole-2-carbaldehyde**

Property	Value	Source
Molecular Weight	124.14 g/mol	[1] [2]
Exact Mass	124.0637 g/mol	[1]
CAS Number	111851-98-0	[1] [2]
Physical Form	Liquid	
Boiling Point	258 °C at 760 mmHg	
Flash Point	110 °C	
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	2	[1]

| Topological Polar Surface Area | 34.9 Å² |[\[1\]](#) |

While experimental spectroscopic data for **1-ethyl-1H-imidazole-2-carbaldehyde** is not readily available in public databases, data for the parent compound, imidazole-2-carboxaldehyde, is well-documented and provided for reference. This information can serve as a benchmark for the characterization of the title compound.

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde

Data Type	Key Features	Source
¹ H NMR (DMSO-d ₆)	δ 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)	[3]
¹³ C NMR (DMSO-d ₆)	δ 181.66 (CHO), 146.09 (C2), Imidazole C4/C5 signals may be broad or absent due to tautomerism	[3][4]
¹³ C NMR (D ₂ O & NaOD)	δ 185.0, 145.9, 128.0, 128.0	[5]

| IR (KBr, cm⁻¹) | Key peaks include C=O stretch (aldehyde), C=N stretch (imidazole ring), and N-H stretch | |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **1-ethyl-1H-imidazole-2-carbaldehyde** is not prominently available. However, a plausible and standard method involves the N-alkylation of the commercially available precursor, imidazole-2-carboxaldehyde. This reaction is a common transformation in heterocyclic chemistry.[6]

Representative Experimental Protocol: N-Alkylation of Imidazole-2-carboxaldehyde

This protocol is a representative procedure based on standard N-alkylation methods for imidazoles.

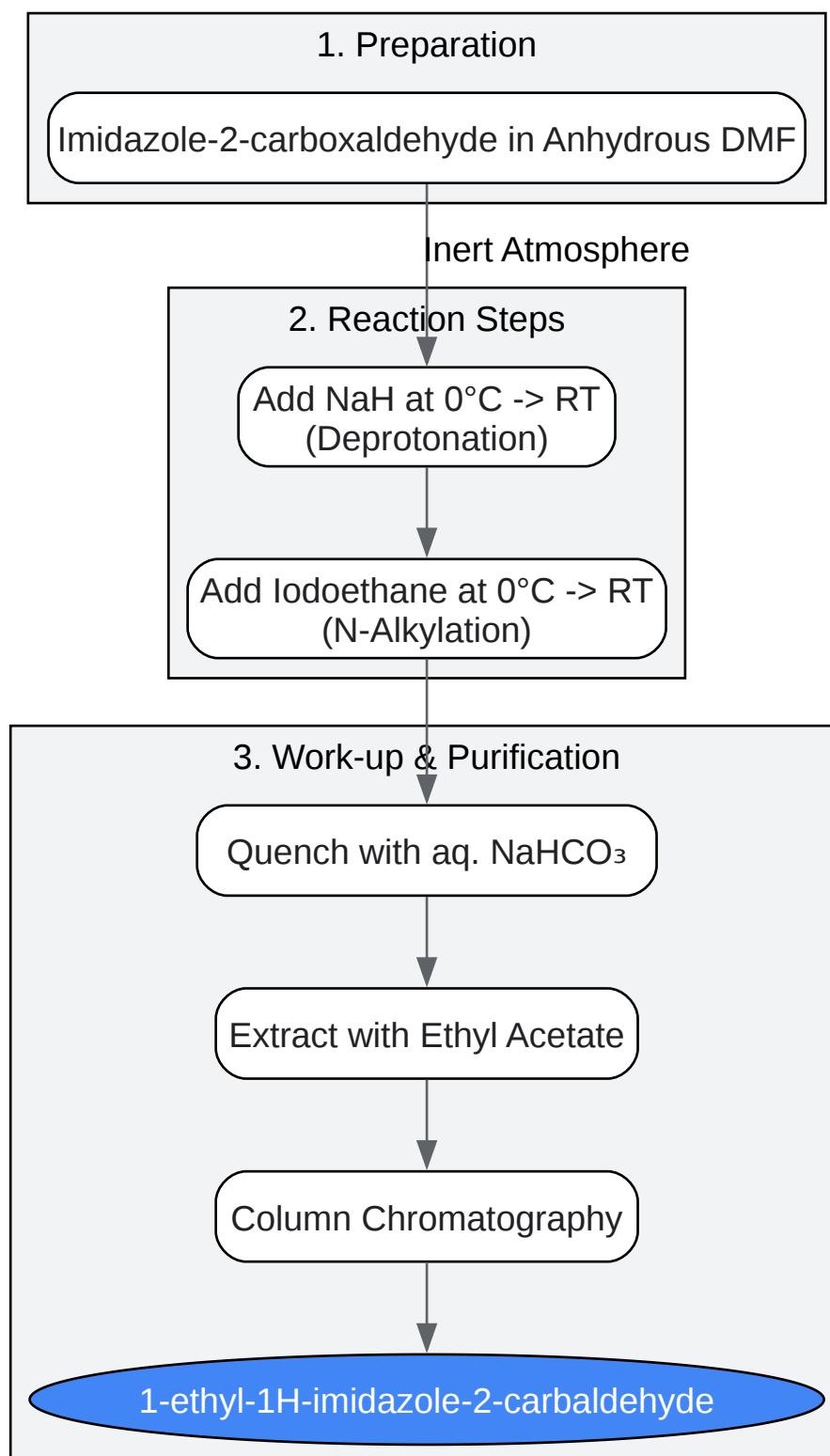
Materials:

- Imidazole-2-carboxaldehyde
- Iodoethane (or Ethyl Bromide)
- Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole-2-carbaldehyde (1.0 eq).
- Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Isolation: Purify the crude product via column chromatography on silica gel to yield **1-ethyl-1H-imidazole-2-carbaldehyde**.



[Click to download full resolution via product page](#)

Proposed synthesis workflow for **1-ethyl-1H-imidazole-2-carbaldehyde**.

Applications in Drug Development and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[7] Imidazole-containing compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.^{[8][9]}

The 2-carbaldehyde functional group is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, making it a valuable building block for the synthesis of compound libraries for drug screening. For example, it can undergo:

- Reductive amination to form substituted amines.
- Oxidation to form the corresponding carboxylic acid.
- Wittig reactions to form alkenes.
- Condensation reactions to form Schiff bases and other heterocyclic systems.

While specific biological activities or signaling pathway involvements for **1-ethyl-1H-imidazole-2-carbaldehyde** have not been reported in the reviewed literature, its structural motifs suggest it could serve as a key intermediate in the synthesis of novel therapeutic agents. The N-ethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability compared to the parent N-H compound, which is a common strategy in drug design. Researchers may utilize this compound as a starting point for developing novel inhibitors or modulators of various biological targets.^{[10][11]}

Safety and Handling

Based on aggregated GHS data, **1-ethyl-1H-imidazole-2-carbaldehyde** is classified as harmful if swallowed (Acute Toxicity 4, Oral).^[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-ethyl-1H-imidazole-2-carbaldehyde | C₆H₈N₂O | CID 11062377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-1H-imidazole-2-carbaldehyde [oakwoodchemical.com]
- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. pharmacyjournal.net [pharmacyjournal.net]
- 10. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039370#1-ethyl-1h-imidazole-2-carbaldehyde-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com